Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate

LogP Lipophilicity Physicochemical profiling

Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate (CAS 168165-86-4) is a pyridine-derived γ-keto ester characterized by a 6-hydroxy substituent on the pyridyl ring and a methyl ester terminus on the butyrate chain. This compound class is primarily employed as a functionalized heterocyclic building block in medicinal chemistry and fine chemical synthesis, where the simultaneous presence of the hydroxyl, ketone, and ester functional groups enables orthogonal derivatization strategies.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 168165-86-4
Cat. No. B065388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate
CAS168165-86-4
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(=O)C1=CNC(=O)C=C1
InChIInChI=1S/C10H11NO4/c1-15-10(14)5-3-8(12)7-2-4-9(13)11-6-7/h2,4,6H,3,5H2,1H3,(H,11,13)
InChIKeyJDEIRPOMJWEHHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(6-Hydroxy-3-Pyridyl)-4-Oxo-Butyrate (CAS 168165-86-4): Procurement-Grade Specifications and Core Structural Identity


Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate (CAS 168165-86-4) is a pyridine-derived γ-keto ester characterized by a 6-hydroxy substituent on the pyridyl ring and a methyl ester terminus on the butyrate chain. This compound class is primarily employed as a functionalized heterocyclic building block in medicinal chemistry and fine chemical synthesis, where the simultaneous presence of the hydroxyl, ketone, and ester functional groups enables orthogonal derivatization strategies . Its commercial availability at defined purity levels (≥98.0% HPLC) from major suppliers such as Sigma Aldrich (Product No. 10918) positions it as a procurement-ready intermediate for research laboratories requiring reproducible synthetic outcomes [1]. The compound is structurally related to the nicotine degradation metabolite 6-hydroxy-3-succinoyl-pyridine (HSP) and has been derived via biocatalytic routes from renewable (S)-nicotine feedstocks, providing a distinct provenance compared to purely synthetic analogs .

Why Methyl 4-(6-Hydroxy-3-Pyridyl)-4-Oxo-Butyrate Cannot Be Replaced by Generic Pyridyl-Butyrate Analogs: Physicochemical Divergence and Procurement Risk


Simple substitution of Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate with its structurally closest commercial analogs—such as Methyl 4-oxo-4-(3-pyridyl)butanoate (lacking the 6-OH group), 4-(6-Hydroxy-3-pyridyl)-4-oxobutyric acid (free carboxylic acid), or 4-(6-Methoxy-3-pyridyl)-4-oxobutyric acid (methyl ether)—introduces significant deviations in lipophilicity, hydrogen-bonding capacity, purity specifications, and synthetic provenance that propagate into divergent reactivity, solubility, and reproducibility outcomes . The 6-hydroxy substituent critically modulates both the compound's measured LogP (0.92 vs. 1.0–1.14 for non-hydroxylated or methoxy analogs) and hydrogen-bond donor count, directly impacting chromatographic behavior, crystallization propensity, and downstream coupling efficiency [1]. Furthermore, the compound's defined origin via biocatalytic nicotine degradation imparts a unique impurity profile compared to petrochemically synthesized analogs, mitigating risks from non-volatile organic residues in applications where purity and traceability are paramount [2].

Quantitative Differentiation of Methyl 4-(6-Hydroxy-3-Pyridyl)-4-Oxo-Butyrate Against Closest Structural Analogs


LogP Differentiation: Intermediate Lipophilicity Between Free Acid and Methoxy Analog Defines Solubility-Selectivity Window

The measured LogP of Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate (0.92) occupies a precisely intermediate position between the more polar free carboxylic acid analog 4-(6-Hydroxy-3-pyridyl)-4-oxobutyric acid (LogP 0.43) and the more lipophilic methoxy analog 4-(6-Methoxy-3-pyridyl)-4-oxobutyric acid (LogP 1.14), as well as the non-hydroxylated analog Methyl 4-oxo-4-(3-pyridyl)butanoate (LogP 1.0) [2]. This ~0.2–0.5 log unit difference is substantial for partitioning behavior in biphasic reaction systems and reversed-phase chromatographic purification, directly impacting preparative workflow efficiency [1].

LogP Lipophilicity Physicochemical profiling Medicinal chemistry

Purity Specification Advantage: ≥98.0% HPLC vs. 97.0% for Closest Commercial Methoxy Analog

The target compound is supplied by Sigma Aldrich with a guaranteed purity of ≥98.0% (HPLC), whereas the structurally closest methoxy congener 4-(6-Methoxypyridin-3-yl)-4-oxobutyric acid (CAS 898784-56-0) is typically offered at 97.0% purity from multiple commercial sources [1]. This 1% absolute purity differential, while modest in magnitude, translates to a detectable reduction in total impurities from ≤2% to ≤3%, which is non-trivial for multi-step syntheses where impurity propagation can compromise yields in downstream steps such as amide coupling or palladium-catalyzed cross-coupling reactions .

Purity HPLC Procurement specification Reproducibility

Hydrogen-Bond Donor Capability: 6-OH Group Enables Specific Supramolecular Recognition Absent in Methoxy and Non-Hydroxylated Analogs

Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate possesses one hydrogen-bond donor (HBD) from the 6-hydroxy group and five hydrogen-bond acceptors (HBA), yielding an HBD:HBA ratio of 0.20. In contrast, the methoxy analog 4-(6-Methoxypyridin-3-yl)-4-oxobutyric acid has zero HBDs (HBD:HBA = 0.0), while the non-hydroxylated analog Methyl 4-oxo-4-(3-pyridyl)butanoate also has zero HBDs [1][2]. This HBD capability enables specific directional hydrogen-bonding interactions with complementary receptors, enzymes, or co-crystal formers that are sterically and electronically inaccessible to the methoxy or non-hydroxylated analogs . Additionally, the 6-OH group provides a synthetic handle for selective O-acylation, O-alkylation, or oxidation that is orthogonal to the ester and ketone functionalities, a versatility absent in the methoxy-protected analog unless a deprotection step (e.g., BBr₃ or TMSI) is introduced .

Hydrogen bonding Supramolecular chemistry Crystal engineering Receptor design

Sustainable Synthesis Provenance: Biocatalytic Origin from Renewable Nicotine Feedstock as a Quality-Differentiating Attribute

The target compound and its immediate metabolic precursor 6-hydroxy-3-succinoyl-pyridine (HSP) can be produced via whole-cell biocatalysis using engineered Pseudomonas putida strains that convert (S)-nicotine from tobacco waste into HSP, which can then be esterified to afford the methyl ester [1]. This biocatalytic route stands in contrast to the purely synthetic preparation of most structural analogs, such as Methyl 4-oxo-4-(3-pyridyl)butanoate, which is typically synthesized via Knoevenagel condensation of 3-pyridinecarboxaldehyde with methyl acetoacetate under basic conditions . The biocatalytic origin provides a distinct impurity fingerprint (primarily biologically derived residual metabolites rather than petrochemical residues) and supports supply-chain sustainability metrics increasingly required in pharmaceutical procurement .

Biocatalysis Green chemistry Sustainable procurement Traceability

Defined Application Scenarios Where Methyl 4-(6-Hydroxy-3-Pyridyl)-4-Oxo-Butyrate Provides Procurement-Validated Differentiation


Multi-Step Medicinal Chemistry Building Block Requiring Orthogonal Derivatization of Hydroxyl and Ester Functionalities

In medicinal chemistry programs targeting heterocyclic scaffolds, the simultaneous presence of the 6-OH group and the methyl ester terminus enables orthogonal derivatization strategies without protecting group interconversion. The LogP of 0.92 facilitates chromatographic monitoring (TLC and flash chromatography) with better phase partitioning than the more polar free acid (LogP 0.43) while retaining sufficient aqueous solubility for reactions performed in mixed solvent systems . The ≥98.0% HPLC purity minimizes impurity carryover into subsequent amide coupling or Suzuki-Miyaura cross-coupling steps, directly improving isolated yields of final compounds [1].

Green Chemistry and Sustainable Procurement Initiatives Requiring Verified Renewable Feedstock Origin

For organizations with ESG (Environmental, Social, and Governance) procurement mandates or those developing processes aligned with the 12 Principles of Green Chemistry, the biocatalytic production of this compound from tobacco-waste-derived nicotine provides auditable renewable provenance that is absent in petrochemically synthesized analogs . The engineered Pseudomonas putida biosynthetic route documented in primary literature provides the traceability documentation required for regulatory submissions where supply-chain sustainability is a review criterion [2].

Crystal Engineering and Supramolecular Co-Crystal Design Requiring a Defined Hydrogen-Bond Donor Motif

The single hydrogen-bond donor (6-OH) combined with five H-bond acceptors creates a precisely defined H-bond donor/acceptor topology that enables rational co-crystal design with complementary acceptor-rich co-formers. This property is not accessible with the zero-HBD methoxy analog or the non-hydroxylated derivative, which lack the directional donor required for specific supramolecular synthons [3]. The well-defined melting point (164–168 °C) also provides a reproducible thermal signature for co-crystal screening by differential scanning calorimetry (DSC) .

Analytical Method Development and Reference Standard Procurement

The compound's availability at defined purity (≥98.0% HPLC), well-characterized melting point (164–168 °C), and documented LogP (0.92) make it suitable for use as a reference standard in HPLC method development, particularly for monitoring nicotine degradation pathways or for quantifying HSP-related metabolites in biological matrices [4]. The intermediate polarity reduces column retention time variability compared to either the highly polar free acid (LogP 0.43) or the more retained methoxy analog (LogP 1.14) [5].

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